molecular formula C5H10ClN3S B12431093 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride

5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride

Cat. No.: B12431093
M. Wt: 179.67 g/mol
InChI Key: ADISQACAUXFUJI-UHFFFAOYSA-N
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Description

5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride typically involves the reaction of 2-methyl-1,3-thiazole with hydrazine derivatives under controlled conditions. One common method includes the use of hydrazine hydrate in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds also contain nitrogen atoms and have similar applications in medicinal chemistry.

    Pyrazole derivatives: Known for their biological activities and used in various pharmaceutical applications.

Uniqueness

5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole hydrochloride is unique due to the presence of both hydrazinyl and thiazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C5H10ClN3S

Molecular Weight

179.67 g/mol

IUPAC Name

(2-methyl-1,3-thiazol-5-yl)methylhydrazine;hydrochloride

InChI

InChI=1S/C5H9N3S.ClH/c1-4-7-2-5(9-4)3-8-6;/h2,8H,3,6H2,1H3;1H

InChI Key

ADISQACAUXFUJI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CNN.Cl

Origin of Product

United States

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